1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-
CAS No.: 1707-68-2
Cat. No.: VC21250199
Molecular Formula: C42H28Cl2N4
Molecular Weight: 659.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707-68-2 |
---|---|
Molecular Formula | C42H28Cl2N4 |
Molecular Weight | 659.6 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-4,5-diphenylimidazole |
Standard InChI | InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-37(29-17-5-1-6-18-29)39(31-21-9-3-10-22-31)47(41)48-40(32-23-11-4-12-24-32)38(30-19-7-2-8-20-30)46-42(48)34-26-14-16-28-36(34)44/h1-28H |
Standard InChI Key | VOKXCKZXSBBOPC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features two imidazole rings connected at their 1- and 1'-positions, creating a biimidazole core. Each imidazole moiety carries:
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Two 2-chlorophenyl groups at the 2- and 2'-positions
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Phenyl substituents at the 4,5,4', and 5' positions
This arrangement generates a sterically hindered, electron-deficient system confirmed by X-ray crystallographic studies of analogous biimidazoles . The chlorine atoms induce dipole moments that enhance intermolecular interactions, while the extended π-system facilitates charge transfer processes critical to its photoactivity .
Spectral Identification
Key spectral identifiers include:
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InChIKey: VOKXCKZXSBBOPC-UHFFFAOYSA-N
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SMILES: C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
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IUPAC Name: 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-4,5-diphenylimidazole
The molecular symmetry (C2 point group) reduces its NMR spectral complexity, though 13C NMR typically shows 28 distinct carbon environments due to restricted rotation about the biimidazole axis .
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1707-68-2 | |
EC Number | 216-952-7 | |
Molecular Formula | C42H28Cl2N4 | |
Exact Mass | 658.1558 Da | |
XLogP3-AA | 12.3 (Predicted) |
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The standard preparation involves a three-step sequence:
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Imidazole ring formation: Condensation of benzil derivatives with ammonium acetate in glacial acetic acid
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Chlorophenyl introduction: Ullmann coupling using copper catalysis to attach 2-chlorophenyl groups
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Dimerization: Oxidative coupling of monomeric imidazoles using FeCl3 in dichloromethane
Reaction yields typically range from 45-60% due to steric challenges in the final coupling step . Industrial manufacturing employs continuous flow reactors to improve atom economy, with TSCA records confirming active U.S. production .
Purification Challenges
The compound's high hydrophobicity (logP > 12) necessitates non-polar eluents like hexane:ethyl acetate (9:1) for column chromatography. Recrystallization from boiling toluene yields prismatic crystals suitable for X-ray analysis .
Functional Applications
Photopolymerization Initiation
As a Type II photoinitiator (H-A dimer class), the compound exhibits:
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Absorption maxima: 320-360 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)
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Quantum yield: 0.48 for radical generation under 355 nm irradiation
Mechanistic studies show homolytic cleavage of the N-N bond between imidazole rings upon UV exposure, producing two lophyl radicals that initiate acrylate polymerization . Compared to conventional initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA), it demonstrates superior oxygen inhibition resistance in thin-film applications .
Table 2: Performance Comparison of Photoinitiators
Parameter | This Compound | DMPA | Camphorquinone |
---|---|---|---|
Initiation Efficiency | 92% | 88% | 78% |
Oxygen Sensitivity | Low | High | Moderate |
Residual Monomer | <0.5% | 1.2% | 2.1% |
Electronic Materials
The extended conjugation system enables applications in:
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OLED hole transport layers: Mobility ≈ 10⁻³ cm²·V⁻¹·s⁻¹
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Photoconductive coatings: Dark resistivity 10¹⁴ Ω·cm, illuminated 10⁸ Ω·cm
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, suitable for charge injection in organic electronic devices .
Patent Landscape and Research Frontiers
Key Patents
WIPO records (e.g., WO2021158516A1) disclose innovations in:
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Hybrid photoinitiator systems with thioxanthone derivatives
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Nanoencapsulation for delayed curing in 3D printing resins
Emerging Research
Recent studies explore:
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Two-photon polymerization: Initiation at 780 nm with femtosecond lasers
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Biomedical applications: Surface-grafted antimicrobial coatings (MIC = 32 μg/mL vs. S. aureus)
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